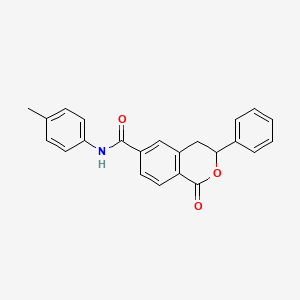

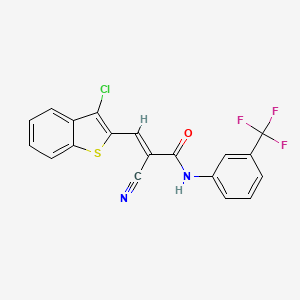

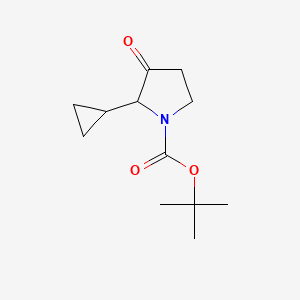

![molecular formula C13H13ClF3N3O3 B2962593 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone CAS No. 1263275-60-0](/img/structure/B2962593.png)

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone (CNP) is a novel small molecule that has been developed as a synthetic compound with potential applications in the medical and scientific research fields. CNP has been studied for its ability to interact with various proteins and enzymes, and has been shown to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Therapeutic Uses and Biological Activities

Piperazine Derivatives for Therapeutic Use : Piperazine, a heterocyclic amine, forms the core of many pharmacologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the piperazine nucleus has shown significant medicinal potential, indicating that compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone could be valuable for drug discovery and development. This suggests its broad potential in pharmacology and therapeutics, highlighting the importance of further research and exploration of such compounds (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Nucleophilic Aromatic Substitution and Chemical Reactivity : The compound's involvement in nucleophilic aromatic substitution reactions, where piperazine acts as a nucleophile, underscores its chemical versatility and potential for generating new chemical entities. This reactivity can be harnessed in synthetic organic chemistry for creating new molecules with possible pharmacological activities, making it a subject of interest for chemical synthesis and drug design (F. Pietra & D. Vitali, 1972).

Antibacterial and Antifungal Properties : Piperazine and its analogues have been shown to possess significant antimicrobial properties. Research indicates that these compounds could be developed into effective antimicrobial agents, leveraging their ability to inhibit the growth of harmful bacteria and fungi. This opens up avenues for the compound's use in treating infectious diseases and in the development of new antibiotics and antifungals (P. Girase et al., 2020).

Role in Tuberculosis Treatment : The development of new antitubercular agents is critical in the fight against tuberculosis (TB). Piperazine derivatives have shown promise in this area, with compounds like Macozinone (a piperazine-benzothiazinone derivative) undergoing clinical studies for TB treatment. This highlights the potential for compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone to contribute to the development of novel TB therapies, showcasing the importance of piperazine-containing compounds in addressing global health challenges (V. Makarov & K. Mikušová, 2020).

Mechanism of Action

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists or agonists at various neurotransmitter receptors .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For instance, if it targets neurotransmitter receptors, it might bind to these receptors and modulate their activity, leading to changes in neuronal signaling .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. If it targets neurotransmitter receptors, it could affect various neuronal signaling pathways, potentially influencing processes like mood regulation, pain perception, or motor control .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, making them effective for targeting central nervous system receptors .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if it modulates neurotransmitter receptors, it could alter neuronal firing patterns, leading to changes in behavior or perception .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of the compound. These can include factors like pH, temperature, and the presence of other substances that might interact with the compound. For instance, certain foods or drugs might affect the absorption or metabolism of the compound, influencing its efficacy .

properties

IUPAC Name |

2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDVMSXBBYYQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

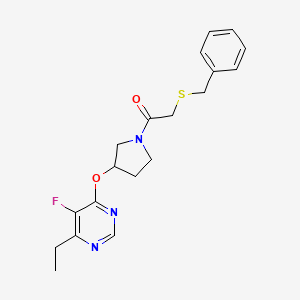

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2962517.png)

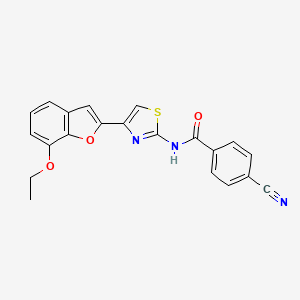

![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)

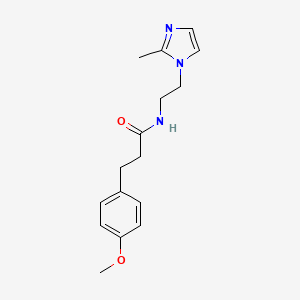

![N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2962520.png)

![N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride](/img/structure/B2962523.png)